molecular formula C25H24ClNO6 B11144746 trans-4-[({[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11144746
M. Wt: 469.9 g/mol
InChI Key: HAVINGMAQNEKHR-UHFFFAOYSA-N
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Description

4-({2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps. One common route starts with the preparation of the coumarin core, which is then functionalized to introduce the chlorophenyl group. The key steps include:

    Formation of the Coumarin Core: This is achieved through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid.

    Amidation: The coumarin derivative is then reacted with an amine to form the amide linkage.

    Cyclohexane Carboxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

4-({2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-({2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific structural features, such as the presence of the cyclohexane carboxylic acid group and the amide linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H24ClNO6

Molecular Weight

469.9 g/mol

IUPAC Name

4-[[[2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C25H24ClNO6/c26-20-10-19-18(16-4-2-1-3-5-16)11-24(29)33-21(19)12-22(20)32-14-23(28)27-13-15-6-8-17(9-7-15)25(30)31/h1-5,10-12,15,17H,6-9,13-14H2,(H,27,28)(H,30,31)

InChI Key

HAVINGMAQNEKHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl)C(=O)O

Origin of Product

United States

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